3-Bromo-4-chloroanisole

Overview

Description

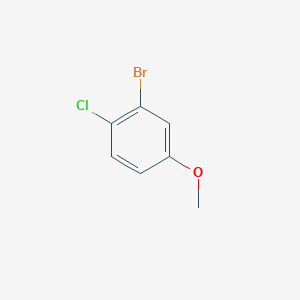

3-Bromo-4-chloroanisole (CAS 2732-80-1) is a halogenated aromatic ether with the molecular formula C₇H₆BrClO and a molecular weight of 221.48 g/mol . Its IUPAC name is 2-bromo-1-chloro-4-methoxybenzene, and its SMILES notation is COC₁=CC(Br)=C(Cl)C=C₁, indicating substitution at the 3-bromo and 4-chloro positions relative to the methoxy group. This compound is primarily used in research settings, available commercially in 1 g and 5 g quantities, and requires storage at room temperature .

Preparation Methods

3-Bromo-4-chloroanisole can be synthesized through several methods. One common synthetic route involves the bromination and chlorination of anisole. The reaction typically occurs in the presence of a catalyst such as iron(III) chloride (FeCl3) and under controlled temperature conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial production methods often involve the use of large-scale reactors and continuous flow processes to maintain consistent quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully monitored and optimized to achieve high efficiency and purity .

Chemical Reactions Analysis

3-Bromo-4-chloroanisole undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form 4-chloroanisole or 3-bromoanisole using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the desired substituents on the benzene ring .

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

3-Bromo-4-chloroanisole is extensively utilized as an intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in the development of anti-inflammatory and analgesic drugs, where its halogen substituents can enhance biological activity and selectivity for specific targets .

Case Study: Synthesis of Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound can exhibit anti-inflammatory properties by interacting with cyclooxygenase enzymes. The compound's reactivity facilitates the introduction of various functional groups that are essential for enhancing therapeutic efficacy .

Agrochemical Formulations

Pesticides and Herbicides

In the agrochemical sector, this compound is employed in the formulation of pesticides and herbicides. Its halogenated structure contributes to the efficacy and stability of these compounds, which are critical for improving crop protection and yield .

Case Study: Herbicide Development

Research indicates that formulations containing this compound demonstrate improved performance against specific pests and weeds, showcasing its potential in sustainable agriculture practices.

Material Science

Specialty Materials

This compound is also significant in material science, particularly in the synthesis of specialty polymers and resins. The unique properties imparted by the bromine and chlorine atoms enhance the mechanical and thermal stability of these materials .

Research Example: Conductive Polymers

Studies have explored the use of this compound in developing conductive polymers for electronic applications. The incorporation of this compound allows for improved conductivity and processing characteristics.

Environmental Chemistry

Pollutant Dynamics

this compound is studied for its environmental behavior, including degradation pathways and pollutant dynamics. Understanding its interactions with biological systems and environmental factors aids in developing remediation strategies for contaminated sites .

Case Study: Degradation Studies

Research has focused on the degradation products of this compound under various environmental conditions, providing insights into its persistence and ecological impact .

Aromatic Compound Synthesis

Building Block for Complex Molecules

The compound serves as a building block in organic synthesis, particularly for creating more complex aromatic compounds used in dyes and pigments. Its ability to undergo substitution reactions makes it valuable for synthesizing a wide range of derivatives .

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceuticals | Intermediate in drug synthesis | Anti-inflammatory agents derived from derivatives |

| Agrochemicals | Formulation of pesticides/herbicides | Enhanced efficacy against pests |

| Material Science | Synthesis of specialty polymers | Improved conductivity in electronic applications |

| Environmental Chemistry | Studies on degradation and pollutant dynamics | Insights into ecological impact |

| Aromatic Compound Synthesis | Building block for dyes/pigments | Versatile use in creating complex organic molecules |

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloroanisole involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can bind to the active sites of these targets, inhibiting their activity and affecting various biochemical pathways . For example, in hydrogen-transfer hydrodehalogenation reactions, it undergoes stepwise dehalogenation to form anisole, with 2-propanol serving as the hydrogen source .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers

4-Bromo-3-chloroanisole (CAS 50638-46-5)

- Molecular Formula : Identical to 3-Bromo-4-chloroanisole (C₇H₆BrClO ) but differs in substitution pattern (bromo at position 4, chloro at position 3).

- Physical Properties :

- Applications : Used in pharmaceuticals and custom synthesis intermediates .

- Price : Sold at $4,000 JPY/5g (Kanto Reagents) , comparable to this compound ($10,000 JPY/25g ) .

2-Bromo-4-chloroanisole (CAS 60633-25-2)

- Molecular Formula : C₇H₆BrClO (same molecular weight).

- Structural Differences : Bromo at position 2, chloro at position 3.

- Safety Data: Limited toxicity information; structurally similar isomers may share handling precautions .

Functional Group Variants

2-Bromo-4-chlorobenzaldehyde (CAS 84459-33-6)

- Molecular Formula : C₇H₄BrClO (MW: 219.46 g/mol).

- Key Differences : Replaces the methoxy group (-OCH₃) with an aldehyde (-CHO), reducing molecular weight.

- Applications : Intermediate in organic synthesis .

3-Bromo-4-chlorophenol

- Molecular Formula : C₆H₄BrClO (MW: 207.46 g/mol).

- Key Differences : Hydroxyl (-OH) replaces the methoxy group, altering polarity and reactivity .

Physicochemical Properties Comparison

| Compound (CAS) | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

|---|---|---|---|---|

| This compound (2732-80-1) | 221.48 | Not reported | Not reported | Not reported |

| 4-Bromo-3-chloroanisole (50638-46-5) | 221.48 | 129–132 | 1.6±0.1 | 1.556 |

| 2-Bromo-4-chloroanisole (60633-25-2) | 221.48 | Not reported | Not reported | Not reported |

| 2-Bromo-4-chlorobenzaldehyde (84459-33-6) | 219.46 | Not reported | Not reported | Not reported |

Biological Activity

3-Bromo-4-chloroanisole (C₇H₆BrClO), a halogenated anisole derivative, has garnered interest in various fields due to its unique biological properties and synthetic utility. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

- Molecular Formula : C₇H₆BrClO

- Molecular Weight : 221.48 g/mol

- CAS Number : 2732-80-1

This compound features a methoxy group (-OCH₃) attached to a benzene ring, with bromine at the 3-position and chlorine at the 4-position. This structural arrangement contributes to its reactivity and potential biological activities.

Target Enzymes and Proteins

This compound is believed to inhibit specific enzymes and proteins, although detailed mechanisms remain elusive. Research indicates that its halogen substituents significantly influence its interactions with biological targets, modulating enzyme activity and receptor binding.

Biochemical Pathways

The compound is involved in several biochemical pathways, primarily due to its ability to act as an intermediate in organic synthesis. It can participate in nucleophilic aromatic substitution reactions, leading to the formation of more complex organic molecules. Additionally, it has been shown to interact with various biological molecules, suggesting potential applications in drug design and development.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study focused on its effects against various bacterial strains demonstrated significant inhibition rates, suggesting its potential as a scaffold for developing new antimicrobial agents .

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| P. aeruginosa | 12 | 100 |

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against several fungal species. Its effectiveness was evaluated using standard antifungal susceptibility tests, revealing promising results that warrant further exploration.

Study on Enzyme Inhibition

A notable study investigated the enzyme inhibition potential of this compound against acetylcholinesterase (AChE), an essential enzyme in neurotransmission. The compound demonstrated a moderate inhibitory effect, indicating possible neuroprotective properties.

- IC₅₀ Value : 45 µM

- Comparison Compound : Donepezil (IC₅₀ = 10 µM)

This comparison highlights the compound's potential as a lead structure in developing AChE inhibitors for treating neurodegenerative diseases like Alzheimer's .

Synthesis of Functional Materials

Another research avenue explored the use of this compound in synthesizing novel functional materials for optoelectronic applications. The compound served as a precursor for creating blue-emitting luminophores, demonstrating its versatility beyond biological applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-4-chloroanisole, and how can high purity (>95%) be ensured?

The synthesis typically involves halogenation and methoxylation of substituted benzene derivatives. For example, 3-Bromo-4-chlorobenzoic acid (CAS 42860-10-6) can serve as a precursor, undergoing esterification followed by methoxy group introduction via nucleophilic substitution . Purity validation requires high-performance liquid chromatography (HPLC) or gas chromatography (GC), with purity thresholds >95.0% (HLC/GC) as per commercial standards . Critical steps include rigorous solvent drying to avoid hydrolysis and column chromatography for intermediate purification.

Q. What spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions:

- ¹H NMR : Methoxy (-OCH₃) protons appear as a singlet near δ 3.8–4.0 ppm.

- ¹³C NMR : Aromatic carbons adjacent to electronegative groups (Br, Cl) show deshielding (δ 110–130 ppm).

Mass spectrometry (EI-MS) confirms the molecular ion peak at m/z 221.47 (C₇H₆BrClO) . GC-MS is recommended for detecting trace impurities, especially brominated byproducts .

Q. How should researchers handle this compound to ensure safety and compliance with waste protocols?

The compound is classified as hazardous (Category 4-3-III) due to potential toxicity and environmental persistence . Key precautions:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.

- Waste must be segregated and stored in halogen-resistant containers, then transferred to certified waste treatment facilities . Neutralization with alkaline solutions (e.g., NaOH) may reduce reactivity before disposal.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The meta-positioning of Br and Cl creates steric hindrance, reducing accessibility for Suzuki-Miyaura couplings. However, the electron-withdrawing methoxy group activates the aromatic ring for electrophilic substitution at the para position. Computational studies (DFT) can predict regioselectivity, while palladium-catalyzed reactions require bulky ligands (e.g., SPhos) to mitigate steric effects . Kinetic monitoring via HPLC helps optimize reaction conditions .

Q. What analytical challenges arise in quantifying trace degradation products of this compound?

Degradation under UV light or aqueous conditions may produce toxic intermediates like 3-bromo-4-chlorophenol. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is necessary for detecting low-abundance species. Contradictory data in stability studies often stem from matrix effects (e.g., solvent polarity), requiring method validation via spike-and-recovery experiments .

Q. How can researchers resolve contradictions in reported reaction yields for halogen displacement reactions?

Discrepancies may arise from competing mechanisms (SNAr vs. radical pathways). Systematic variable testing is recommended:

- Vary temperature (20–100°C) and solvent polarity (DMF vs. THF).

- Use radical traps (e.g., TEMPO) to identify pathway dominance.

- Cross-validate yields using orthogonal techniques (e.g., gravimetric analysis vs. NMR integration) .

Q. What strategies improve the stability of this compound in long-term storage?

The compound is sensitive to light and moisture. Stabilization methods include:

Properties

IUPAC Name |

2-bromo-1-chloro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHMXVXKKCXIGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60639951 | |

| Record name | 2-Bromo-1-chloro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2732-80-1 | |

| Record name | 3-Bromo-4-chloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2732-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-chloro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.